molecular formula C9H10Br2O B12093230 2,6-Dibromo-4-propylphenol CAS No. 61305-62-2

2,6-Dibromo-4-propylphenol

Cat. No.: B12093230
CAS No.: 61305-62-2
M. Wt: 293.98 g/mol
InChI Key: HREXIBFZDJHFCF-UHFFFAOYSA-N
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Description

Phenol, 2,6-dibromo-4-propyl- is an organic compound with the molecular formula C9H10Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and a propyl group is attached at the 4 position. This compound is part of the dibromophenol family, which consists of phenols with two bromine atoms bonded to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,6-dibromo-4-propyl- can be synthesized through the bromination of 4-propylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of Phenol, 2,6-dibromo-4-propyl- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 4-propylphenol in large reactors, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dibromo-4-propyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

Phenol, 2,6-dibromo-4-propyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dibromo-4-propyl- involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Phenol, 2,6-dibromo-4-propyl- can be compared with other dibromophenols such as:

  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

The uniqueness of Phenol, 2,6-dibromo-4-propyl- lies in the specific positioning of the bromine atoms and the propyl group, which confer distinct chemical and physical properties compared to other dibromophenols .

Properties

CAS No.

61305-62-2

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

2,6-dibromo-4-propylphenol

InChI

InChI=1S/C9H10Br2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3

InChI Key

HREXIBFZDJHFCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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